Vismodegib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vismodegib-d4 is a deuterated form of vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. This pathway is crucial in the regulation of cellular growth and differentiation, and its dysregulation is implicated in various cancers, particularly basal cell carcinoma. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of vismodegib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vismodegib-d4 involves the incorporation of deuterium atoms into the vismodegib molecule. This can be achieved through several synthetic routes, often involving the use of deuterated reagents or solvents. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the vismodegib molecule are replaced with deuterium atoms under specific conditions. This process typically requires a catalyst and a deuterium source, such as deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and selective incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity, meeting the stringent requirements for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
Vismodegib-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, which can be achieved using various reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or ketone derivatives, while reduction can yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Vismodegib-d4 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow for detailed tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways of vismodegib, identifying key metabolites and understanding the drug’s biotransformation.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions, providing insights into how other compounds may affect the pharmacokinetics of vismodegib.
Cancer Research: The compound is used in preclinical studies to evaluate its efficacy and safety in treating various cancers, particularly basal cell carcinoma.
Mechanism of Action
Vismodegib-d4 exerts its effects by inhibiting the Hedgehog signaling pathway. It binds to and inhibits the transmembrane protein Smoothened, which is a key component of the pathway. This inhibition prevents the activation of downstream transcription factors GLI1 and GLI2, ultimately blocking the expression of genes involved in cell proliferation and survival. By targeting this pathway, this compound can effectively inhibit the growth of cancer cells that rely on Hedgehog signaling for their proliferation.
Comparison with Similar Compounds
Similar Compounds
Sonidegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway, though less selectively than vismodegib.
Cyclopamine: A naturally occurring alkaloid that inhibits the Hedgehog pathway by binding to Smoothened.
Uniqueness of Vismodegib-d4
This compound is unique due to its deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C19H14Cl2N2O3S |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-chloro-N-[4-chloro-3-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D |
InChI Key |
BPQMGSKTAYIVFO-CKSJCSQYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl)Cl)[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.